molecular formula C13H8Cl2N2O2S2 B3595502 3,7-dichloro-6-methoxy-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

3,7-dichloro-6-methoxy-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B3595502
M. Wt: 359.3 g/mol
InChI Key: RSDPTCNWZFNWIF-UHFFFAOYSA-N
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Description

The compound “3,7-dichloro-6-methoxy-N-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in the last few decades . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may continue to explore new compounds related to this scaffold to act as drug molecules with lesser side effects .

Properties

IUPAC Name

3,7-dichloro-6-methoxy-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S2/c1-19-7-3-2-6-8(14)11(21-10(6)9(7)15)12(18)17-13-16-4-5-20-13/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDPTCNWZFNWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)NC3=NC=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-dichloro-6-methoxy-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 2
3,7-dichloro-6-methoxy-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 3
3,7-dichloro-6-methoxy-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3,7-dichloro-6-methoxy-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3,7-dichloro-6-methoxy-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3,7-dichloro-6-methoxy-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

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